molecular formula C15H16N2O4S2 B2784116 3-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzenesulfonamide CAS No. 1090741-99-3

3-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzenesulfonamide

Cat. No. B2784116
CAS RN: 1090741-99-3
M. Wt: 352.42
InChI Key: KVLDPURJPSMLBZ-UHFFFAOYSA-N
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Description

The compound “3-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzenesulfonamide” is a type of sulfonamide . Sulfonamides are organosulfur compounds that contain the sulfonamide functional group, which consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . They are typically crystalline and many important drugs contain the sulfonamide group .


Synthesis Analysis

Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . For example, 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide was prepared via intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium .


Molecular Structure Analysis

The molecular structure of sulfonamides is characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring . The general formula is R−SO2NR’R", where each R is some organic group .


Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation . N-Sulfonyl ketenimine formation followed by a probable 1,3-OAc migration ([3,3]-sigmatropic rearrangement) enables a synthesis of trans-α,β-unsaturated N-tosylamides from readily accessible propargyl acetates and sulfonyl azides in the presence of CuI as catalyst .


Physical And Chemical Properties Analysis

Sulfonamides are not readily biodegradable and have potential to cause various unfavorable side effects . They are typically crystalline .

Mechanism of Action

The mechanism of action of 3-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzenesulfonamide is not fully understood, but studies have shown that it can inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes, including acid-base balance, respiration, and bone resorption. This compound has also been shown to inhibit the activity of metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of carbonic anhydrase enzymes, which can lead to a decrease in the production of bicarbonate ions and an increase in the production of hydrogen ions. This compound has also been shown to inhibit the activity of metalloproteinases, which can lead to a decrease in the degradation of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzenesulfonamide in lab experiments is its unique structure and properties, which can lead to the development of new materials and drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in vivo studies.

Future Directions

There are many future directions for the study of 3-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzenesulfonamide. In medicinal chemistry, further studies are needed to investigate the potential of this compound as an anticancer agent and to develop new drugs based on its structure and properties. In material science, further studies are needed to investigate the potential of this compound as a polymer material and to develop new materials based on its structure and properties. In environmental science, further studies are needed to investigate the potential of this compound as a marker for wastewater contamination and to develop new methods for its detection and analysis.

Synthesis Methods

The synthesis of 3-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzenesulfonamide can be done using various methods, and the most common method involves the reaction of 2-phenylacetaldehyde with p-toluenesulfonyl chloride to form 2-phenyl-1-tosyl-ethanol. This compound is then reacted with chlorosulfonyl isocyanate to form 3-[[[(E)-2-phenylethenyl]sulfonyl]amino]methyl]benzenesulfonyl chloride. Finally, the reaction of this compound with ammonia or amine gives this compound.

Scientific Research Applications

3-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzenesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In material science, this compound has been studied for its potential as a polymer material due to its unique structure and properties. In environmental science, this compound has been investigated for its potential as a water-soluble sulfonamide derivative that can be used as a marker for wastewater contamination.

Safety and Hazards

When used in large doses, sulfonamides may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis . The overall incidence of adverse drug reactions to sulfanamide allergy is approximately 3–8%, close to that seen for penicillin .

properties

IUPAC Name

3-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c16-23(20,21)15-8-4-7-14(11-15)12-17-22(18,19)10-9-13-5-2-1-3-6-13/h1-11,17H,12H2,(H2,16,20,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLDPURJPSMLBZ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC(=CC=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC(=CC=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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